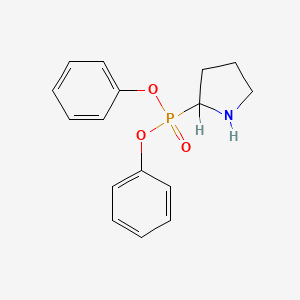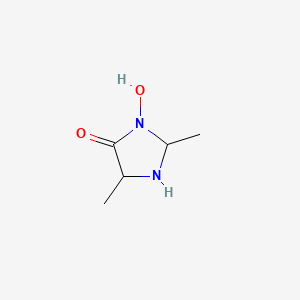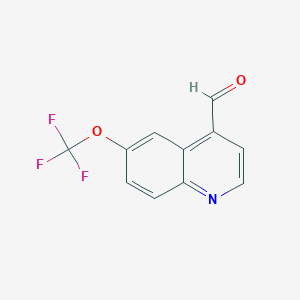
6-(Trifluoromethoxy)quinoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethoxy)quinoline-4-carbaldehyde is an organic compound with the molecular formula C11H6F3NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the trifluoromethoxy group and the aldehyde functional group makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)quinoline-4-carbaldehyde typically involves the introduction of the trifluoromethoxy group into the quinoline ring. One common method is the reaction of 6-chloroquinoline-4-carbaldehyde with trifluoromethoxide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trifluoromethoxy)quinoline-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethoxy group under basic conditions.
Major Products Formed:
Oxidation: 6-(Trifluoromethoxy)quinoline-4-carboxylic acid.
Reduction: 6-(Trifluoromethoxy)quinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Trifluoromethoxy)quinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.
Industry: It is used in the development of materials with specific properties, such as fluorinated polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethoxy)quinoline-4-carbaldehyde and its derivatives often involves interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. These interactions can disrupt key biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
- 6-Trifluoromethoxy-3-indazolecarboxylic acid
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
Comparison: 6-(Trifluoromethoxy)quinoline-4-carbaldehyde is unique due to the presence of both the trifluoromethoxy group and the aldehyde functional group. This combination allows for a diverse range of chemical reactions and applications. In contrast, similar compounds may lack one of these functional groups, limiting their reactivity and potential uses. For example, 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid has a carboxylic acid group instead of an aldehyde, which affects its chemical behavior and applications.
Propriétés
Formule moléculaire |
C11H6F3NO2 |
|---|---|
Poids moléculaire |
241.17 g/mol |
Nom IUPAC |
6-(trifluoromethoxy)quinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)17-8-1-2-10-9(5-8)7(6-16)3-4-15-10/h1-6H |
Clé InChI |
NFVLWJNPVZOOHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC(=C2C=C1OC(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12822914.png)
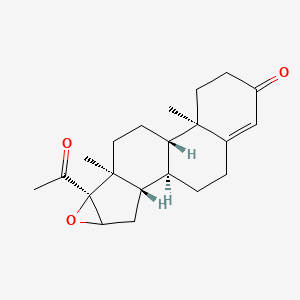


![4-Bromo-6-chlorodibenzo[b,d]furan](/img/structure/B12822945.png)





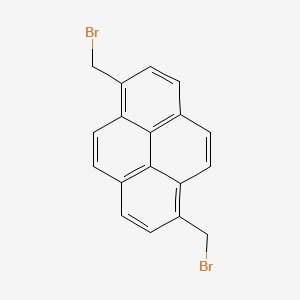
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)
